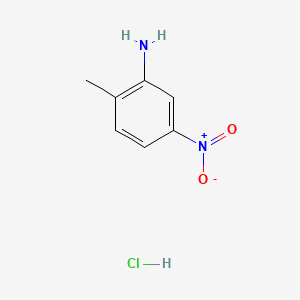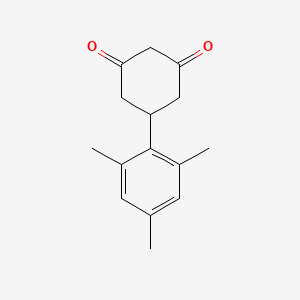
5-Mesityl-1,3-cyclohexanedione
Übersicht
Beschreibung
5-Mesityl-1,3-cyclohexanedione is an organic compound with the molecular formula C15H18O2 It is a derivative of 1,3-cyclohexanedione, where one of the hydrogen atoms is replaced by a mesityl group (2,4,6-trimethylphenyl)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Mesityl-1,3-cyclohexanedione can be synthesized through a multi-step process involving the reaction of mesityl oxide with diethyl malonate. The general procedure involves the following steps:
Formation of Sodium Ethoxide: Sodium is dissolved in absolute ethanol to form sodium ethoxide.
Michael Addition: Mesityl oxide is added to the sodium ethoxide solution, followed by the addition of diethyl malonate. The mixture is refluxed for several hours.
Hydrolysis and Decarboxylation: The reaction mixture is treated with potassium hydroxide and refluxed further.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
5-Mesityl-1,3-cyclohexanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur at the mesityl group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted mesityl derivatives.
Wissenschaftliche Forschungsanwendungen
5-Mesityl-1,3-cyclohexanedione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-Mesityl-1,3-cyclohexanedione involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes, affecting metabolic pathways. The mesityl group enhances its binding affinity to target proteins, leading to potential biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Cyclohexanedione: A parent compound with similar chemical properties but lacks the mesityl group.
Dimedone (5,5-Dimethyl-1,3-cyclohexanedione): Another derivative of 1,3-cyclohexanedione with two methyl groups instead of a mesityl group
Uniqueness
5-Mesityl-1,3-cyclohexanedione is unique due to the presence of the mesityl group, which imparts distinct chemical and physical properties
Eigenschaften
IUPAC Name |
5-(2,4,6-trimethylphenyl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-9-4-10(2)15(11(3)5-9)12-6-13(16)8-14(17)7-12/h4-5,12H,6-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCPDRWZRFMXHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2CC(=O)CC(=O)C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355164 | |
| Record name | 5-MESITYL-1,3-CYCLOHEXANEDIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88311-79-9 | |
| Record name | 5-MESITYL-1,3-CYCLOHEXANEDIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


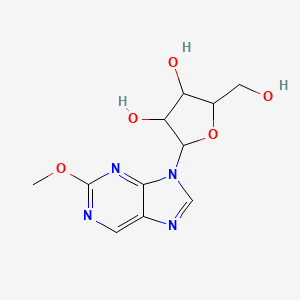
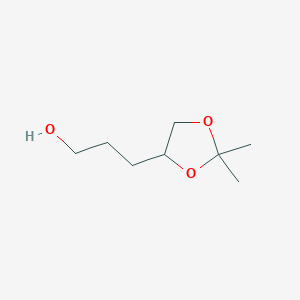
![Ethyl 2-[(2,2-diphenylacetyl)amino]acetate](/img/structure/B1617810.png)
![N-[4-(4-acetamidophenyl)sulfanylphenyl]acetamide](/img/structure/B1617811.png)
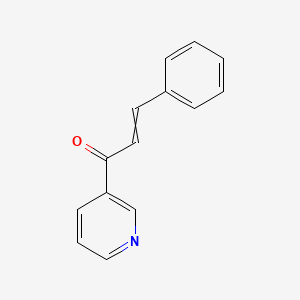
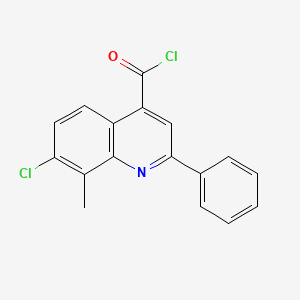
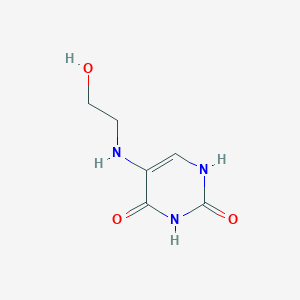
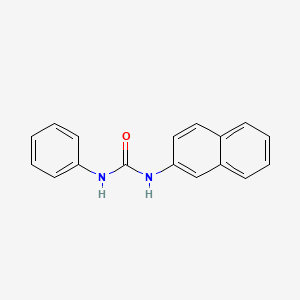
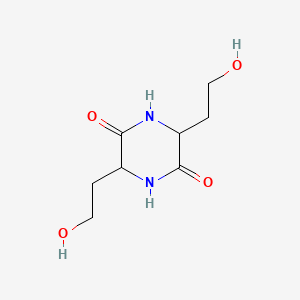
![N-[(R)-4-phosphopantothenoyl]-L-cysteine](/img/structure/B1617822.png)
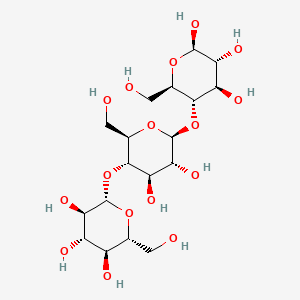

![Ethanol, 2-[[2-chloro-4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B1617830.png)
